BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-lodobenzaldehyde: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-lodobenzaldehyde

Cat. No.: B1295965

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-lodobenzaldehyde, a valuable building block in organic synthesis and drug discovery. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, offering a foundational resource for compound characterization and

quality control.

Core Spectroscopic Data

The structural elucidation of 3-lodobenzaldehyde is supported by a combination of
spectroscopic techniques. The following tables summarize the key quantitative data obtained
from 'H NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 3-lodobenzaldehyde
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Aldehyde proton
9.92 S - 1H

(-CHO)[1]
8.21 t 15 1H H-2[1]
7.96 dt 78,13 1H H-6[1]
7.85 ddd 7.8,2.0,1.0 1H H-4[1]
7.30 t 7.8 1H H-5[1]

Solvent: CDClIs, Frequency: 400 MHz

Table 2: 13C NMR Spectral Data of 3-lodobenzaldehyde

Chemical Shift (6) ppm

Assignment

190.8 Aldehyde Carbon (-CHO)[1]

143.3 C-2[1]

138.6 C-6[1]

138.1 C-1[1]

130.8 C-5[1]

129.0 C-4[1]

94.8 C-3 (Carbon attached to lodine)[1]

Solvent: CDCIs, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of 3-lodobenzaldehyde
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Wavenumber (cm~?)

Vibrational Assignment

3061 Aromatic C-H stretch

2862, 2762 Aldehyde C-H stretch (Fermi resonance)
1701 C=0 stretch of the aldehyde
1587, 1566 Aromatic C=C stretch

1466, 1416 In-plane aromatic C-H bend
1258 In-plane aldehyde C-H bend
1192 C-C stretch

1159 In-plane aromatic C-H bend
1061 Ring breathing mode

883, 781 Out-of-plane aromatic C-H bend
667 C-I stretch

Mass Spectrometry (MS)

The mass spectrum of 3-lodobenzaldehyde would be expected to show a molecular ion peak

(M*) at m/z 232, corresponding to its molecular weight. Key fragmentation patterns would likely

involve the loss of the aldehyde group (-CHO) to give a fragment at m/z 203, and the loss of

iodine to give a fragment at m/z 105. Further fragmentation of the aromatic ring would also be

observed.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy

1H and 13C NMR Data Acquisition:
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A solution of 3-lodobenzaldehyde is prepared by dissolving approximately 15-20 mg of the
solid in 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane
(TMS) is added as an internal standard for chemical shift referencing (& = 0.00 ppm). The
solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For *H NMR, a standard
single-pulse experiment is typically sufficient, with a sufficient number of scans to achieve a
good signal-to-noise ratio. For 33C NMR, a proton-decoupled experiment is performed to
simplify the spectrum and enhance signal intensity. A sufficient relaxation delay is used to
ensure accurate integration, particularly for quaternary carbons.

FT-IR Spectroscopy

The FT-IR spectrum of solid 3-lodobenzaldehyde can be obtained using the KBr pellet
technique. Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the
sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of
4000-400 cm~1. A background spectrum of a pure KBr pellet is recorded and subtracted from
the sample spectrum.

Mass Spectrometry

The mass spectrum of 3-lodobenzaldehyde is typically acquired using an electron ionization
(El) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is
introduced into the instrument. In the EIl source, the sample is vaporized and bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The
resulting positively charged ions are then accelerated and separated by the mass analyzer
based on their mass-to-charge (m/z) ratio to generate the mass spectrum.

Visualizing the Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 3-
lodobenzaldehyde can be visualized as a logical progression from sample preparation to data
interpretation.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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